molecular formula C6H5BrN4 B12920434 3-Bromoimidazo[1,2-a]pyrazin-2-amine CAS No. 87597-35-1

3-Bromoimidazo[1,2-a]pyrazin-2-amine

Cat. No.: B12920434
CAS No.: 87597-35-1
M. Wt: 213.03 g/mol
InChI Key: FNMQUUIDFLUPOV-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyrazin-2-amine is a chemical compound with the CAS Registry Number 87597-35-1 . It is a brominated derivative of the imidazo[1,2-a]pyrazine scaffold, which is a structure of significant interest in medicinal chemistry and drug discovery. The molecular formula for this compound is C 6 H 5 BrN 4 and it has a molecular weight of 213.03 g/mol . The bromine atom at the 3-position of the heterocyclic core makes this compound a valuable and versatile building block for chemical synthesis, particularly in metal-catalyzed cross-coupling reactions, which are widely used to create more complex molecules for pharmaceutical research. As a high-value synthetic intermediate, it is intended for use in laboratory research settings only. This product is labeled with the precautionary signal word "Precautionary" . It is not intended for diagnostic or therapeutic uses and is strictly for research purposes. Researchers should consult the safety data sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87597-35-1

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromoimidazo[1,2-a]pyrazin-2-amine

InChI

InChI=1S/C6H5BrN4/c7-5-6(8)10-4-3-9-1-2-11(4)5/h1-3H,8H2

InChI Key

FNMQUUIDFLUPOV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=C2Br)N)C=N1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromoimidazo 1,2 a Pyrazin 2 Amine and Its Precursors

Retrosynthetic Analysis of 3-Bromoimidazo[1,2-a]pyrazin-2-amine

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection targets the most reactive sites and simplest bond formations.

C-Br Bond Disconnection: The initial and most logical disconnection is the carbon-bromine bond at the C3 position. This bond is formed via an electrophilic aromatic substitution. This step leads back to the key intermediate, imidazo[1,2-a]pyrazin-2-amine (B2878854) . The electron-rich nature of the imidazole (B134444) ring in the fused system makes the C3 position particularly susceptible to electrophilic attack. reddit.com

Imidazole Ring Disconnection (Tschitschibabin Reaction): The second major disconnection breaks the imidazo[1,2-a]pyrazin-2-amine scaffold into its constituent building blocks. This follows the logic of the Tschitschibabin heteroaromatic synthesis. The imidazole ring is disconnected across the N1-C2 and N4-C3a bonds. This reveals two key precursors: 2-aminopyrazine (B29847) and a two-carbon electrophilic synthon that can provide the C2 and C3 atoms along with the 2-amino group. A suitable reagent for this would be an α-halocarbonyl compound or its equivalent, which upon cyclization would form the desired 2-amino-substituted imidazole ring.

This analysis highlights two critical stages in the synthesis: the formation of the imidazo[1,2-a]pyrazin-2-amine core and the subsequent regioselective bromination at the C3 position.

Classical and Modern Synthetic Routes to this compound

The forward synthesis of this compound is realized through a sequence of reactions that build upon the retrosynthetic blueprint. Both stepwise and one-pot methods have been developed for the core structure, followed by specific functionalization.

The classical approach to forming the imidazo[1,2-a]pyrazine (B1224502) ring system is a condensation reaction, often referred to as the Tschitschibabin reaction. This involves the reaction of a 2-aminopyrazine derivative with an α-halocarbonyl compound.

The general reaction involves nucleophilic attack by the ring nitrogen of 2-aminopyrazine on the α-carbon of the electrophile, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. For instance, the reaction of 2-amino-3-methyl-pyrazine with 2-bromo-1-(6-bromo-3-pyrid-yl)ethanone has been shown to produce the corresponding 2-substituted-imidazo[1,2-a]pyrazine. nih.gov To obtain the desired 2-amino functionality of the target molecule, the α-halocarbonyl reagent would need to be appropriately substituted, for example, using bromoacetonitrile (B46782) followed by cyclization.

Cyclocondensation: Reaction of 2-aminopyrazine with a suitable α-halo electrophile (e.g., bromoacetonitrile) to form the imidazo[1,2-a]pyrazin-2-amine core.

Bromination: Subsequent electrophilic bromination at the C3 position to yield the final product.

Multicomponent reactions (MCRs) offer an efficient alternative for constructing complex heterocyclic scaffolds in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing imidazo-fused heterocycles. researchgate.net This three-component reaction typically involves an aminoazine, an aldehyde, and an isocyanide. mdpi.com

However, the standard GBB reaction yields 3-amino-substituted imidazo[1,2-a]azines. nih.govnih.gov The mechanism involves the nucleophilic addition of the isocyanide to an iminium ion intermediate, which results in the amino group being placed at the C3 position of the final product. nih.gov Therefore, this specific MCR is not suitable for the synthesis of the 2-amino isomer required for this compound. Stepwise methods or MCRs specifically designed to yield the 2-amino isomer would be necessary.

The final step in the synthesis is the regioselective bromination of the imidazo[1,2-a]pyrazin-2-amine intermediate. The imidazole ring within the fused system is electron-rich compared to the pyrazine (B50134) ring, making it prone to electrophilic substitution. reddit.com The C3 position is the most nucleophilic site and is preferentially halogenated.

N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its mildness and high selectivity. wikipedia.orgorganicchemistrytutor.com The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) at room temperature. reddit.com The high yield and regioselectivity of NBS make it an efficient choice for this step. reddit.com

Other brominating agents and conditions have also been developed for the C3-bromination of imidazo-fused heterocycles:

Sodium Bromite (B1237846) (NaBrO₂): A metal-free approach using sodium bromite in DMF under acidic conditions has been reported to be highly efficient for the C3-bromination of imidazo[1,2-a]pyridines, affording yields between 70-88%. researchgate.netnih.gov

Electrochemical Synthesis: An electrochemical method using α-bromoketones and 2-aminopyridines in an undivided cell can directly produce 3-bromoimidazo[1,2-a]pyridines through a domino condensation/bromination sequence. researchgate.net

The table below summarizes various conditions for the C3-bromination of related imidazo[1,2-a]azine scaffolds.

Table 1: Conditions for C3-Bromination of Imidazo[1,2-a]azine Scaffolds

Brominating Agent Substrate Solvent Conditions Yield Reference
N-Bromosuccinimide (NBS) (R)-benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate DMF Room Temp, 1h 95% reddit.com
Sodium Bromite (NaBrO₂) Imidazo[1,2-a]pyridines DMF 60°C, Acidic 70-88% nih.gov
Bromine 2-aminopyrazine - - - google.com

Precursor Synthesis and Optimization for this compound Production

The availability and purity of starting materials are critical for the successful synthesis of the target compound. The primary precursor is 2-aminopyrazine.

While 2-aminopyrazine is commercially available, several synthetic methods for its preparation and the preparation of its derivatives have been documented. chemicalpapers.com

A patented method describes the synthesis of 2-aminopyrazine from 2-cyanopyrazine. google.com The process involves reacting 2-cyanopyrazine with a sodium hypochlorite (B82951) solution in the presence of an alkali, such as sodium hydroxide (B78521) or potassium hydroxide. This method provides an accessible route from inexpensive starting materials.

Table 2: Synthesis of 2-Aminopyrazine

Starting Material Reagents Conditions Product Reference

Further functionalization of the 2-aminopyrazine core is also a subject of research. For instance, various 2-aminopyrazine derivatives have been synthesized for biological evaluation by reacting a substituted 2-aminopyrazine with other reagents. nih.govnih.gov The synthesis of substituted 2-aminopyrimidines has been achieved by heating 2-amino-4,6-dichloropyrimidine (B145751) with various amines under solvent-free conditions, demonstrating a versatile approach to creating a library of derivatives. mdpi.com

Synthesis of Halogenated Carbonyl or α-Haloketone Reagents

α-Haloketones are pivotal precursors for the synthesis of the imidazo[1,2-a]pyrazine core, serving as electrophilic partners in condensation reactions with aminopyrazines. researchgate.netresearchgate.net The presence of two electrophilic sites—the carbonyl carbon and the α-carbon bearing the halogen—makes them highly versatile building blocks for a variety of heterocyclic compounds. mdpi.comnih.gov Over the past two decades, significant efforts have been dedicated to developing greener, more effective, and versatile protocols for their synthesis. researchgate.net

The most common and direct method for preparing α-haloketones is the halogenation of a ketone at its α-position. mdpi.com This can be achieved using various halogenating agents and reaction conditions. For instance, the bromination of aryl ketones can be carried out using bromine (Br₂) in glacial acetic acid, often accelerated by microwave irradiation. mdpi.com Alternative bromine sources like N-Bromosuccinimide (NBS) are also frequently used. wikipedia.org

Other synthetic strategies avoid the direct use of elemental halogens. The Nierenstein reaction, for example, utilizes an acyl chloride and diazomethane (B1218177) to produce α-haloketones. wikipedia.org However, the use of diazomethane, an explosive and carcinogenic gas, presents significant risks, particularly on an industrial scale. google.com To circumvent these hazards, alternative methods have been developed, such as those starting from carboxylic acid derivatives. One such process involves reacting a carboxylic acid derivative with a mono- or dienolate of a silyl (B83357) ester, followed by hydrolysis and decarboxylation to yield the α-haloketone. google.com Continuous flow processes have also been developed for the synthesis of chiral α-halo ketones from amino acids, which are converted into mixed anhydrides, reacted with diazomethane, and subsequently treated with HCl or HBr. acs.org

Below is a table summarizing various synthetic methods for α-haloketones:

Table 1: Synthetic Methodologies for α-Haloketone Reagents
Method Reagents Conditions Key Features
Direct Ketone Halogenation Ketone, X₂ (e.g., Br₂) Acidic (e.g., HOAc) or basic conditions; Can be microwave-assisted. mdpi.com Straightforward and widely used; may produce dihalogenated by-products. mdpi.com
N-Halosuccinimide Halogenation Ketone, N-Bromosuccinimide (NBS) Various organic solvents. wikipedia.org Specialized and often milder than using elemental halogens. wikipedia.org
Nierenstein Reaction Acyl chloride, Diazomethane - Effective but involves hazardous and explosive diazomethane. wikipedia.orggoogle.com
From Carboxylic Acids Carboxylic acid derivative, Silyl ester enolate Multi-step process involving hydrolysis and decarboxylation. google.com Avoids highly toxic reagents like diazomethane. google.com
Continuous Flow Synthesis N-protected α-amino acid, Ethyl chloroformate, Diazomethane, HBr/HCl Multi-step flow process. acs.org Offers a safer and more controlled method for reactions involving diazomethane. acs.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of environmentally benign protocols. acs.org For the synthesis of imidazo[1,2-a]pyrazine scaffolds, this translates to minimizing waste, avoiding hazardous substances, and reducing energy consumption. Key strategies include the use of solvent-free conditions, microwave-assisted reactions, and the development of metal-free or catalyst-free pathways. acs.orgacs.org These approaches aim to improve the ecological impact of synthesizing complex molecules like this compound. researchgate.net

Performing reactions without a solvent, or "neat," is a core principle of green chemistry that reduces volatile organic compound (VOC) emissions and simplifies product purification. For the synthesis of related heterocyclic systems like imidazo[1,2-a]pyrimidines, solvent-free methods have been successfully developed. researchgate.net These reactions can be facilitated by grinding the reactants together (grindstone chemistry) or by using a recyclable nanocatalyst under neat conditions at elevated temperatures. acs.orgresearchgate.net Such protocols are noted for their short reaction times, high product yields, and ease of product separation. researchgate.net The development of solventless procedures represents a significant trend in creating more environmentally friendly synthetic routes. acs.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. nih.gov For the synthesis of imidazo[1,2-a]pyridines and pyrazines, microwave-assisted protocols dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. acs.orgnih.gov

An expeditious synthesis of the imidazo[1,2-a]pyrazine core involves the microwave-assisted reaction of a 2-aminopyrazine with an α-bromoketone. acs.org This method can be performed using green solvents, such as a mixture of water and isopropanol (B130326) (IPA), and notably, can proceed efficiently without the need for a catalyst. acs.org The coupling of microwave heating with multicomponent reactions (MCRs) has also been employed to rapidly generate libraries of substituted 3-aminoimidazo[1,2-a]pyrazine derivatives. nih.govbohrium.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Typically several hours. google.com Often reduced to 10-30 minutes. acs.orgnih.gov
Energy Input Inefficient, heats the entire vessel. Efficient, directly heats solvent and reactants. nih.gov
Yields Variable, can be moderate. Generally high to excellent. acs.org
Solvents Often high-boiling organic solvents. acs.org Can utilize green solvents like water-IPA mixtures. acs.org

The elimination of transition metal catalysts is a key goal in green synthesis, as it avoids contamination of the final product with toxic metal residues and reduces costs associated with the catalyst and subsequent purification. researchgate.net Significant progress has been made in the metal-free synthesis of the imidazo[1,2-a]pyridine (B132010) core, with many principles being applicable to the pyrazine analogue. nih.gov

One of the most effective strategies is the direct condensation of a 2-aminoazine (like 2-aminopyrazine) with an α-haloketone. acs.org This reaction can often be achieved without any catalyst, sometimes requiring only heat in a suitable solvent or the assistance of microwave irradiation. acs.orgacs.org For instance, a catalyst-free heteroannulation reaction between various 2-aminopyrazines and α-bromoketones proceeds in excellent yields under microwave heating in a water-IPA solvent system. acs.org In other cases, a simple base like potassium carbonate or cesium fluoride (B91410) is sufficient to facilitate the cyclization under metal-free conditions. acs.orgresearchgate.net Furthermore, molecular iodine has been used as an eco-friendly catalyst for related transformations, promoting oxidative C-N bond formation in a metal-free environment. nih.govorganic-chemistry.org

Scale-Up Considerations and Process Optimization for this compound

Translating a laboratory-scale synthesis to an industrial process requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and consistent product quality. For a molecule like this compound, key considerations would revolve around the core cyclization and bromination steps.

Process optimization often begins with the selection of starting materials and reagents. For the synthesis of the imidazo[1,2-a]pyrazine core, replacing hazardous reagents like diazomethane, used in some α-haloketone syntheses, with safer alternatives is a primary concern for industrial application. google.com The cost of reagents, such as palladium catalysts sometimes used in cross-coupling reactions to modify the heterocycle, must also be managed; thus, developing catalyst-free or metal-free alternatives is highly advantageous. researchgate.netnih.gov

Optimizing reaction conditions is crucial. This includes finding the ideal solvent, temperature, and reaction time. For instance, in the synthesis of related 6-bromoimidazo[1,2-a]pyridines, a switch from high-boiling solvents like propanol (B110389) to milder conditions using ethanol (B145695) or even water at lower temperatures (25-50 °C) can improve the process safety and environmental profile. google.com The choice and amount of base can also have a profound impact on yield and purity, with studies on similar scaffolds showing that optimizing the base can reduce waste and improve efficiency. researchgate.net

For large-scale production, batch processing can be challenging, especially for exothermic reactions. Continuous flow chemistry offers a safer, more efficient, and scalable alternative. acs.org By performing reactions in a microreactor, heat transfer is more efficient, reaction times can be drastically reduced, and hazardous intermediates can be generated and consumed in situ, minimizing risk. acs.org This approach has been successfully applied to the synthesis of α-haloketone precursors and could be adapted for the production of this compound. acs.org

Mechanistic Investigations and Reaction Pathway Elucidation for 3 Bromoimidazo 1,2 a Pyrazin 2 Amine Chemistry

The study of reaction mechanisms is fundamental to understanding and optimizing the synthesis and functionalization of heterocyclic compounds like 3-Bromoimidazo[1,2-a]pyrazin-2-amine. Investigations into reaction intermediates, transition states, catalysts, and kinetic effects, often supported by computational chemistry, provide a detailed picture of the chemical transformations involved.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 3 Bromoimidazo 1,2 a Pyrazin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 3-Bromoimidazo[1,2-a]pyrazin-2-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

The analysis of one-dimensional ¹H and ¹³C NMR spectra allows for the assignment of each unique proton and carbon in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the local electronic environment of each nucleus.

In the ¹H NMR spectrum of this compound, the protons on the pyrazine (B50134) ring typically appear in the aromatic region. The protons of the amino group (-NH₂) may present as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom directly bonded to the bromine (C-3) is expected to be significantly influenced by the halogen's electronic effects. Carbons adjacent to the electronegative nitrogen atoms in the heterocyclic system will also show characteristic downfield shifts. rsc.orgipb.pt The presence of all expected carbon signals confirms the composition of the imidazo[1,2-a]pyrazine (B1224502) core.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

Click on the headers to sort the data.

PositionNucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
H-5¹H~8.0-8.5dPyrazine ring proton
H-6¹H~7.8-8.2dPyrazine ring proton
H-8¹H~8.8-9.2sPyrazine ring proton
NH₂¹HVariable (broad)s (br)Amine protons, exchangeable
C-2¹³C~150-155sCarbon bearing the amine group
C-3¹³C~110-115sBrominated carbon, shielded by heavy atom effect
C-5¹³C~130-135sPyrazine ring carbon
C-6¹³C~125-130sPyrazine ring carbon
C-8¹³C~140-145sPyrazine ring carbon
C-8a¹³C~145-150sBridgehead carbon

Note: The chemical shift values are illustrative and based on data from analogous imidazo[1,2-a]pyrazine systems and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions. rsc.orgipb.pt

To unambiguously assign the signals and confirm the molecular structure, a combination of two-dimensional (2D) NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity between adjacent protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is essential for assigning the signals of protonated carbons in the molecule. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is critical for assigning quaternary (non-protonated) carbons and piecing together the entire molecular framework by linking different spin systems. For instance, correlations from the pyrazine ring protons to the bridgehead carbons (C-3 and C-8a) would confirm the fused-ring structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. Correlations might be observed between the amine protons and adjacent protons on the heterocyclic rings.

Together, these 2D NMR experiments provide a complete and reliable picture of the atomic connectivity and spatial arrangement of this compound. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula and investigating the fragmentation pathways of this compound.

HRMS provides an extremely accurate mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million. This allows for the unambiguous determination of the elemental composition, C₆H₅BrN₄. tsijournals.com A key feature in the mass spectrum of a bromo-compound is the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity (M⁺ and M+2), separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule. raco.cat

Tandem mass spectrometry (MS/MS) experiments can be used to induce fragmentation of the molecular ion. The fragmentation pattern provides structural information. For this compound, common fragmentation pathways could include the loss of the bromine radical (Br•), cleavage of the amino group, or fragmentation of the pyrazine ring. nih.govlibretexts.org Analysis of these fragments helps to confirm the structure assembled from NMR data.

Interactive Data Table: Predicted HRMS Data

ParameterExpected ValueSignificance
Molecular FormulaC₆H₅BrN₄Derived from accurate mass
Monoisotopic Mass211.9701 (for ⁷⁹Br)Precise mass of the most abundant isotopes
Molecular Ion [M]⁺m/z ~212, ~214Shows characteristic 1:1 isotopic pattern for Bromine
Protonated Ion [M+H]⁺m/z ~213, ~215Commonly observed in ESI; shows 1:1 isotopic pattern

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group will typically display two medium-to-sharp bands in the region of 3300-3500 cm⁻¹. tsijournals.com

Aromatic C-H Stretching: Signals for the C-H bonds on the pyrazine ring usually appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the fused heterocyclic ring system will produce a series of sharp bands in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group is expected around 1600-1650 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, though it can be weak.

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-Br bond, which may be weak in the IR spectrum.

Interactive Data Table: Key IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3300 - 3500-NH₂ (Amine)
Aromatic C-H Stretch3000 - 3100Pyrazine Ring
C=N / C=C Stretch1500 - 1650Imidazo[1,2-a]pyrazine Ring
N-H Bend1600 - 1650-NH₂ (Amine)
C-Br Stretch500 - 600Bromoalkene

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique can be applied if a suitable single crystal of the compound or a derivative can be grown. rsc.org

X-ray diffraction analysis would provide precise measurements of:

Bond Lengths: The exact distances between all bonded atoms, such as the C-Br, C-N, and C-C bonds.

Bond Angles: The angles between adjacent bonds, defining the geometry of the fused ring system.

Torsion Angles: These define the planarity of the ring system and the orientation of the exocyclic amine group.

Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, identifying non-covalent interactions like hydrogen bonding (e.g., involving the amine group) and halogen bonding (involving the bromine atom).

Although a specific crystal structure for this compound may not be publicly available, the technique remains the gold standard for unambiguous solid-state structural confirmation of such novel compounds. rsc.orgnih.gov

Crystal Packing and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. While the specific crystal structure of this compound is not publicly documented, analysis of closely related imidazo[1,2-a]pyrazine derivatives allows for a detailed prediction of its likely crystal packing and intermolecular forces. Current time information in Pasuruan, ID.nih.gov

The crystal lattice of such compounds is stabilized by a network of non-covalent interactions. For this compound, the primary interactions expected to govern its crystal packing are hydrogen bonds and halogen bonds. The amine group (-NH₂) at the C2 position is a potent hydrogen bond donor, while the nitrogen atoms within the fused heterocyclic ring system (N1 and N4) act as hydrogen bond acceptors. These interactions are critical in forming supramolecular synthons that guide the assembly of the crystal structure.

Table 1: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction Type Donor Acceptor Significance
Hydrogen Bond Amine (-NH₂) Pyrazine Nitrogen (N4) Primary driver of molecular assembly and sheet formation.
Hydrogen Bond Amine (-NH₂) Imidazole (B134444) Nitrogen (N1) Contributes to the three-dimensional hydrogen-bonding network.
Halogen Bond C3-Br Pyrazine/Imidazole Nitrogen Influences crystal packing and molecular orientation.
π-π Stacking Imidazopyrazine Ring Imidazopyrazine Ring Stabilizes the packing of aromatic cores.

Conformational Analysis in the Solid State

Conformational analysis in the solid state provides insight into the specific three-dimensional arrangement adopted by the molecule within the crystal lattice. This is determined directly from the results of X-ray crystallographic analysis. For molecules with rotatable bonds, different conformations can sometimes be "frozen" in the solid state, potentially leading to polymorphism where a single compound crystallizes in multiple forms with different physical properties.

Studies on substituted imidazo[1,2-a]pyrazine systems have shown that intramolecular hydrogen bonding can lock the molecule into a specific, stable conformation. nih.gov In the case of this compound, the primary source of conformational flexibility is limited to the rotation around the C2-NH₂ bond. The planarity of the fused heterocyclic ring is expected to be rigid. The orientation of the amine group's hydrogen atoms will be largely dictated by its participation in the intermolecular hydrogen bonding network described previously. Theoretical methods, such as Density Functional Theory (DFT), are often used alongside experimental data to calculate the potential energy surface and identify the most stable conformations. nih.gov

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are indispensable for assessing the purity of synthesized active pharmaceutical ingredients and research chemicals. They are employed to separate the target compound from unreacted starting materials, reagents, and byproducts generated during the synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. Research on related imidazo[1,2-a]pyrazine derivatives has demonstrated successful purity analysis using a C18 stationary phase with a mobile phase gradient of water and acetonitrile. rsc.org

Method development would involve optimizing parameters such as the column, mobile phase composition, gradient slope, flow rate, and UV detection wavelength to achieve optimal separation and peak shape. The amine functionality on the compound suggests that a mobile phase with a slightly basic pH modifier (e.g., triethylamine) or a buffer could improve peak symmetry by suppressing the interaction of the basic amine with residual acidic silanols on the silica-based stationary phase. Once developed, the method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Illustrative Condition Purpose
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidified aqueous phase to ensure protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for eluting the compound.
Gradient 5% to 95% B over 20 min To elute compounds with a range of polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nm Wavelengths where the heterocyclic aromatic system is expected to absorb.
Column Temp. 30 °C To ensure reproducible retention times.
Injection Vol. 10 µL Standard volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis. These can include residual solvents or low molecular weight, volatile byproducts. The synthesis of halogenated imidazo[1,2-a]pyrazines often involves steps like condensation and bromination. nih.govtsijournals.com

Potential volatile byproducts could arise from unreacted starting materials or side reactions. For instance, the synthesis might involve 2-aminopyrazine (B29847) and a bromo-carbonyl compound, with solvents like ethanol (B145695) or dimethylformamide (DMF). GC-MS analysis of a sample of this compound would be able to detect trace amounts of these and other volatile organic compounds. The mass spectrometer provides definitive identification of the separated components based on their mass fragmentation patterns.

Table 3: Potential Volatile Byproducts Detectable by GC-MS

Potential Analyte Likely Origin
Ethanol, Isopropanol (B130326) Reaction or recrystallization solvents.
Pyrazine Impurity in the 2-aminopyrazine starting material.
Dichloromethane, Chloroform Solvents used during bromination or extraction steps. nih.gov
Succinimide Byproduct from reactions using N-bromosuccinimide (NBS) as the brominating agent. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a fundamental characterization technique used to measure the thermal stability of a material. The analysis involves heating a small sample on a highly sensitive balance under a controlled atmosphere (e.g., nitrogen or air) and monitoring the change in mass as a function of temperature.

A TGA thermogram for this compound would provide critical information about its decomposition profile. The data would reveal the onset temperature of thermal decomposition, which is a key indicator of the compound's stability. It would also show the temperature ranges of different mass loss events, the percentage of mass lost in each step, and the amount of final residue at the end of the analysis. This information is vital for establishing safe handling, storage, and processing temperatures for the compound, particularly if it is to be used in applications involving heat.

Table 4: Illustrative Data from a TGA Experiment

Parameter Hypothetical Value Interpretation
Temperature Range 25 °C to 600 °C The experimental temperature scan range.
Atmosphere Nitrogen (N₂) Inert atmosphere to study thermal, not oxidative, decomposition.
Initial Mass Loss < 1% up to 120 °C Indicates loss of adsorbed water or residual volatile solvent.
Onset of Decomposition ~250 °C The temperature at which significant thermal breakdown begins.
Major Mass Loss Step 250 °C - 350 °C The primary decomposition region for the compound's structure.
Residue at 600 °C < 5% Indicates nearly complete decomposition of the organic structure.

Computational Chemistry and Theoretical Studies on 3 Bromoimidazo 1,2 a Pyrazin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic architecture of 3-Bromoimidazo[1,2-a]pyrazin-2-amine. These calculations reveal how electrons are distributed within the molecule, which in turn dictates its stability, reactivity, and physical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO energy levels)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For the imidazo[1,2-a]pyrazine (B1224502) scaffold, the HOMO is typically distributed over the electron-rich imidazole (B134444) ring, while the LUMO is often located on the electron-deficient pyrazine (B50134) ring. The introduction of an electron-donating amine group at the C2 position is expected to raise the energy of the HOMO, making the molecule a better electron donor (nucleophile). Conversely, the electron-withdrawing bromine atom at the C3 position would lower the energy of both the HOMO and LUMO.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In related pyrazine derivatives, the HOMO-LUMO gap has been shown to be a crucial parameter; for instance, compounds with lower energy gaps are identified as more reactive. For this compound, the interplay between the donating amine group and the withdrawing bromo group creates a nuanced electronic structure that can be precisely quantified by computational methods.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values based on calculations of similar heterocyclic compounds, as specific experimental or calculated values for this compound are not publicly available.)

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-6.2Electron Donor (Nucleophilicity)
LUMO-1.5Electron Acceptor (Electrophilicity)
HOMO-LUMO Gap4.7Indicator of Chemical Stability

Electrostatic Potential Maps and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting where a molecule is susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. Regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophiles.

For this compound, MEP analysis would likely show a high negative potential around the nitrogen atoms of the pyrazine ring and the exocyclic amine group, indicating these are prime sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential. The bromine atom, due to its electronegativity, would also influence the local charge distribution, creating a complex potential surface that guides molecular interactions.

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism

Density Functional Theory (DFT) is a robust computational method used to investigate the geometry, conformational preferences, and potential tautomeric forms of molecules. For the imidazo[1,2-a]pyrazine scaffold, different rotational conformations (rotamers) can exist, particularly if there are flexible substituents. sigmaaldrich.com DFT calculations, including potential energy surface (PES) scans, can identify the most stable conformations by calculating their relative energies. molport.com

A significant area of investigation for this molecule is amine-imine tautomerism. This compound can theoretically exist in an imine tautomeric form (3-bromo-N-ylidene-7H-imidazo[1,2-a]pyrazin-2-amine). DFT calculations can determine the relative energies and activation barriers for the interconversion between these tautomers. researchgate.net Studies on similar 2-amino heterocyclic systems have shown that the amino form is generally more stable than the imino tautomer. researchgate.net The presence of solvents can also shift this equilibrium, a factor that can be modeled using computational methods like the Polarizable Continuum Model (PCM). mdpi.com

Molecular Modeling and Dynamics Simulations (focus on chemical interactions, e.g., binding to specific chemical structures/ligands)

While often used in biological contexts, molecular modeling and dynamics (MD) simulations are powerful tools for understanding purely chemical interactions as well. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

For this compound, simulations could model its interaction with solvent molecules, its aggregation behavior, or its binding to a specific chemical surface or within a crystal lattice. These simulations can reveal key intermolecular forces, such as hydrogen bonds formed by the amine group and the pyrazine nitrogens, as well as halogen bonding involving the bromine atom. Understanding these non-covalent interactions is crucial for predicting the material properties and chemical behavior of the compound in various environments.

QSAR (Quantitative Structure-Activity Relationship) Analysis in Chemical Space (excluding biological activity, focusing on reactivity/physical parameters)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and a specific property. While commonly applied to biological activity, QSAR can also be used to predict physicochemical properties and chemical reactivity.

For a series of related imidazo[1,2-a]pyrazine derivatives, a QSAR model could be developed to predict parameters like solubility, melting point, or reactivity in a specific chemical reaction. The model would use calculated molecular descriptors as independent variables. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or topological. For example, a QSAR study on pyrazine derivatives successfully correlated the HOMO-LUMO energy gap and Natural Bond Orbital (NBO) charges with reactivity, demonstrating that such models can predict preferential sites for nucleophilic attack.

Prediction of Spectroscopic Parameters from First Principles

Computational methods, particularly DFT, can predict spectroscopic data with a high degree of accuracy. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, one can generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

These predicted spectra are invaluable for confirming the structure of a synthesized compound. For instance, theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated and compared with experimental data to validate structural assignments. Similarly, calculated IR frequencies can be matched to the experimental spectrum to identify characteristic vibrational modes of the functional groups present in the molecule, such as the N-H stretches of the amine group and the C=N vibrations of the heterocyclic core. Studies on related imidazo[1,2-a]pyrimidine (B1208166) systems have shown excellent agreement between theoretical and experimental spectra, validating the computational approach.

Applications of 3 Bromoimidazo 1,2 a Pyrazin 2 Amine As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The inherent reactivity of 3-Bromoimidazo[1,2-a]pyrazin-2-amine makes it an ideal starting material for the synthesis of more elaborate heterocyclic systems. The presence of both a nucleophilic amino group and a bromine atom, which can participate in substitution and coupling reactions, provides multiple avenues for ring-forming reactions.

Annulation, the process of building a new ring onto an existing one, is a key strategy in the synthesis of complex polycyclic molecules. While specific examples directly utilizing this compound in annulation reactions are not extensively documented in the readily available literature, the general reactivity of the imidazo[1,2-a]pyrazine (B1224502) scaffold suggests its high potential for such transformations. The amino group can act as a nucleophile to initiate intramolecular cyclizations, while the bromine atom can be a site for reactions that lead to ring fusion. For instance, the broader class of imidazo[1,2-a]pyridines and pyrazines readily undergoes cyclocondensation reactions. sigmaaldrich.com These reactions often involve the initial formation of the imidazo[1,2-a]pyrazine core, followed by further functionalization. The presence of the 2-amino group in this compound could facilitate intramolecular cyclization onto a suitably placed electrophile, leading to the formation of a new fused ring.

Polycyclic aromatic nitrogen heterocycles are a class of compounds with significant interest due to their presence in natural products and their diverse biological activities. The imidazo[1,2-a]pyrazine core of this compound serves as a foundational unit for the construction of these larger systems. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, or alkynyl groups, which can then undergo subsequent cyclization reactions to form additional rings. For example, coupling with an ortho-functionalized aryl group could be followed by an intramolecular cyclization to generate a new fused ring system. While direct examples starting from this compound are not explicitly detailed, the synthesis of various polycyclic nitrogen heterocycles often involves the step-wise construction and functionalization of heterocyclic cores. nih.gov

Role in Parallel Synthesis and Combinatorial Chemistry Libraries (for diverse chemical scaffolds)

The development of new drugs and functional materials heavily relies on the ability to rapidly synthesize and screen large numbers of diverse molecules. Parallel synthesis and combinatorial chemistry are powerful tools for this purpose, and this compound is an excellent scaffold for the creation of chemical libraries. Its di-functional nature allows for the introduction of diversity at two distinct points. The bromine atom can be functionalized through a variety of cross-coupling reactions, while the amino group can be acylated, alkylated, or used in other condensation reactions. This "two-point diversification" strategy enables the generation of a vast number of analogues from a single starting material.

For instance, a library of 3-aminoimidazo[1,2-a]pyridine and -pyrazine derivatives has been successfully synthesized using a three-component condensation reaction, highlighting the utility of this scaffold in generating diverse molecular libraries. nih.govresearchgate.net The subsequent functionalization of the core structure allows for the exploration of a broad chemical space.

Table 1: Potential Diversification of this compound for Combinatorial Libraries

Position of DiversificationReaction TypeExample ReagentsResulting Functionality
C3-Position (from Bromo) Suzuki CouplingArylboronic acidsAryl groups
Sonogashira CouplingTerminal alkynesAlkynyl groups
Buchwald-Hartwig AminationAminesAmino groups
Stille CouplingOrganostannanesAlkyl/Aryl groups
N2-Position (from Amino) AcylationAcid chlorides, AnhydridesAmides
SulfonylationSulfonyl chloridesSulfonamides
Reductive AminationAldehydes, KetonesSecondary/Tertiary amines
Urea/Thiourea formationIsocyanates, IsothiocyanatesUreas, Thioureas

Integration into Chemical Probes and Tools for Chemical Biology (focus on probe synthesis and chemical properties)

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with specific biological targets, allowing for the investigation of their function and localization. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry and is therefore an attractive core for the development of chemical probes. tsijournals.com

This compound can be readily elaborated into chemical probes. For example, the bromine atom can be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, via a suitable linker. The amino group, on the other hand, can be modified to tune the molecule's affinity and selectivity for its target. The synthesis of such probes would typically involve a multi-step sequence, starting with the functionalization of either the bromo or amino group, followed by the introduction of the reporter tag. The resulting probes can then be used in a variety of chemical biology experiments, such as fluorescence microscopy, pull-down assays, and activity-based protein profiling.

Precursor for Advanced Materials and Ligands (e.g., organometallic chemistry, catalysis)

The unique electronic properties of the imidazo[1,2-a]pyrazine ring system, coupled with the ability to introduce various functional groups, make this compound a promising precursor for the development of advanced materials and ligands for catalysis. The nitrogen atoms in the heterocyclic core can act as coordination sites for metal ions, making it a suitable scaffold for the design of novel ligands for organometallic chemistry.

For example, phosphine (B1218219) ligands based on the imidazo[1,2-a]pyridine (B132010) scaffold have been synthesized and shown to be effective in palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.netnih.gov Similarly, this compound could be converted into a phosphine ligand by first replacing the bromine atom with a phosphine group via a metal-catalyzed phosphination reaction. The resulting ligand could then be used to prepare novel metal complexes with potential applications in catalysis. Furthermore, the extended π-system of the imidazo[1,2-a]pyrazine core suggests that derivatives of this compound could have interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) or other electronic devices.

Contribution to the Expansion of Imidazo[1,2-a]pyrazine Chemical Space

The development of new synthetic methodologies and the exploration of novel chemical scaffolds are crucial for the advancement of chemical sciences. This compound plays a significant role in expanding the accessible chemical space of imidazo[1,2-a]pyrazine derivatives. The ability to selectively functionalize the C3 and N2 positions allows for the creation of a wide range of analogues with diverse substitution patterns. tsijournals.com

This expansion of chemical space is particularly important in drug discovery, where subtle changes in molecular structure can have a profound impact on biological activity. By providing a versatile platform for the synthesis of novel imidazo[1,2-a]pyrazine derivatives, this compound enables the exploration of new structure-activity relationships and the identification of new lead compounds for drug development. The synthesis of libraries of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, often catalyzed by iodine, highlights the importance of such building blocks in accessing a wide range of chemical structures. nih.gov

Q & A

Q. What are the most efficient synthetic routes for preparing 3-Bromoimidazo[1,2-a]pyrazin-2-amine?

Methodological Answer: Two primary methods are widely employed:

  • Chemodivergent Synthesis from α-Bromoketones : Using α-bromoketones and 2-aminopyridines, the reaction pathway bifurcates based on conditions:
    • Bromination Pathway: In ethyl acetate with TBHP (tert-butyl hydroperoxide) at 90°C, tandem cyclization/bromination yields 3-bromoimidazo[1,2-a]pyridines. Bromine is generated in situ, and no base is required .
    • Amidation Pathway: In toluene with I₂/TBHP at 100°C, oxidative C–C bond cleavage forms N-(pyridin-2-yl) amides instead .
  • Groebke-Blackburn-Bienaymé Multicomponent Reaction : Pyrazine-2,3-diamine reacts with aldehydes and isonitriles under mild conditions to form adenine-mimetic imidazo[1,2-a]pyrazin-8-amines, which can be brominated post-synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR: Identifies aromatic protons (δ 7.5–9.0 ppm) and amine protons (δ 5.0–6.0 ppm). Coupling patterns confirm regiochemistry .
    • ¹³C NMR: Distinguishes carbons in the imidazo-pyrazine core (e.g., C-3 bromine substitution at ~δ 110 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bromine positioning and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₆H₄BrN₅ for 3-bromo derivatives) .

Advanced Research Questions

Q. How does reaction condition variation influence chemodivergent synthesis outcomes?

Methodological Answer: The competition between bromination and amidation pathways hinges on:

  • Oxidant System :
    • TBHP alone promotes bromination via radical bromine generation.
    • I₂/TBHP facilitates C–C bond cleavage through iodine-mediated radical intermediates .
  • Solvent Effects : Polar solvents (e.g., ethyl acetate) stabilize bromine intermediates, while toluene favors amide formation via radical recombination .
  • Temperature : Higher temperatures (90–100°C) accelerate radical chain propagation, critical for bromine incorporation .

Q. Mechanistic Insight :

  • Intermediate pyridinium salts undergo cyclization to form a shared imidazo-pyrazine core.
  • Bromine scavengers (e.g., cyclohexene) suppress bromination, confirming radical bromine’s role .

Q. What strategies optimize substituent effects on bioactivity in derivatives?

Methodological Answer:

  • Regioselective Functionalization :
    • 3-Bromo Position: Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) introduces aryl/alkyl groups to modulate receptor binding .
    • Core Modifications: Substituents at the 6- or 7-position (e.g., methyl groups) enhance potency in anti-parasitic assays .
  • Structure-Activity Relationship (SAR) :
    • Lipophilic 3-alkyl groups improve membrane permeability but may reduce solubility.
    • Aryl groups at C-3 enhance affinity for A2A adenosine receptors (Ki < 0.1 nM) .

Q. How can computational methods guide derivative design for receptor targeting?

Methodological Answer:

  • Molecular Docking : Models interactions between 3-bromo derivatives and target receptors (e.g., A2A adenosine receptor). Key residues (e.g., His264, Glu169) form hydrogen bonds with the amine group .
  • DFT Calculations : Predict regioselectivity in bromination or coupling reactions by analyzing electron density maps .
  • Pharmacophore Modeling : Identifies essential features (e.g., hydrogen-bond acceptors at C-2) for optimizing antagonist activity .

Q. What are the challenges in resolving contradictory data for bromine positioning?

Methodological Answer: Contradictions in bromine regiochemistry arise due to:

  • Tautomerism : Imidazo-pyrazine cores may tautomerize, altering NMR chemical shifts.
  • Crystallographic Disorder : SHELX refinement must account for partial occupancy in X-ray structures .
  • Reaction Byproducts : Trace brominated isomers require HPLC purification and 2D NMR (e.g., NOESY) for unambiguous assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.